
3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane
Overview
Description
3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane, also known as TADDOL, is a chiral organic compound that has been extensively studied in organic chemistry due to its ability to catalyze various chemical reactions. TADDOL is a versatile compound that has found applications in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane as a chiral ligand in asymmetric catalysis involves the formation of a complex between 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane and a metal catalyst. The resulting complex is then able to catalyze the reaction between two substrates, resulting in the formation of a chiral product with high enantioselectivity. The exact mechanism of action is still under investigation, but it is believed to involve the formation of a chiral transition state that is stabilized by the 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane ligand.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane has also been found to be biodegradable in soil, indicating that it is not persistent in the environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane is its ability to catalyze various chemical reactions with high enantioselectivity. This has enabled the synthesis of chiral compounds that are difficult to synthesize using other methods. 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane is also relatively easy to synthesize and purify, making it a cost-effective option for researchers.
One limitation of 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane is its sensitivity to air and moisture, which can affect its stability and reactivity. 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane is also relatively unstable in acidic conditions, which can limit its use in certain reactions.
Future Directions
There are several future directions for research on 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane. One area of research is the development of new 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane derivatives with improved stability and reactivity. Another area of research is the application of 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane in new chemical reactions, particularly in the synthesis of complex natural products. 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane may also find applications in the development of new materials, such as polymers and nanoparticles. Overall, 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane is a versatile compound that has the potential to enable the synthesis of new chiral compounds with important applications in various fields.
Scientific Research Applications
3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane has been extensively studied in organic chemistry due to its ability to catalyze various chemical reactions. It has found applications in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane has been used as a chiral ligand in asymmetric catalysis, which has enabled the synthesis of chiral compounds with high enantioselectivity. It has also been used in the synthesis of various natural products, such as alkaloids and terpenoids.
properties
IUPAC Name |
trimethoxy(3-trimethoxysilylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O6Si2/c1-10-16(11-2,12-3)8-7-9-17(13-4,14-5)15-6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQASLKRKZDJCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619153 | |
| Record name | 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane | |
CAS RN |
35312-82-4, 17861-40-4 | |
| Record name | Silane, ethenyltrimethoxy-, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, ethenyltrimethoxy-, polymer with ethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



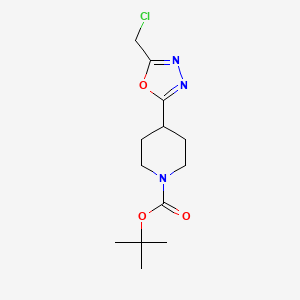
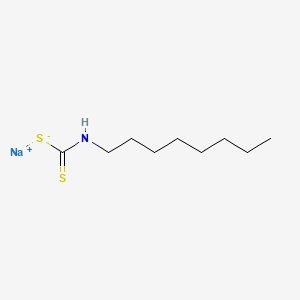

![Lithium 2-[(morpholin-4-yl)methyl]benzoate](/img/structure/B1613038.png)
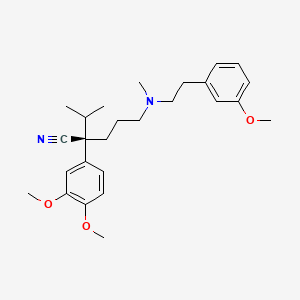

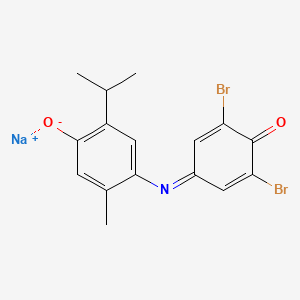
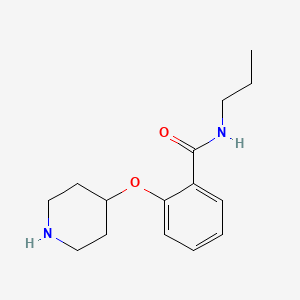


![Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1613048.png)


![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)